molecular formula C13H17ClN4O B1384639 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride CAS No. 1158278-38-6

2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride

Cat. No.: B1384639
CAS No.: 1158278-38-6
M. Wt: 280.75 g/mol
InChI Key: LBQBZNXXKHORHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride is a heterocyclic compound that features a quinazolinone core linked to a piperazine moiety

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-4aH-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.ClH/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQBZNXXKHORHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=O)C3C=CC=CC3=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, halides, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce fully saturated derivatives .

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. This interaction can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride is unique due to its combination of the piperazine and quinazolinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride
Reactant of Route 2
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride

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